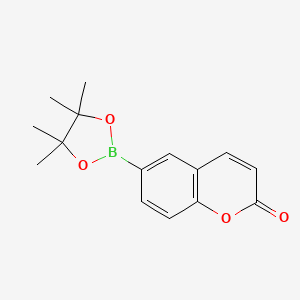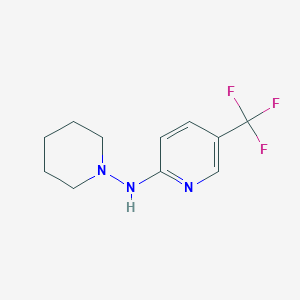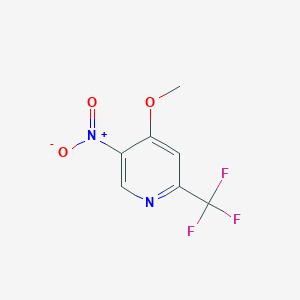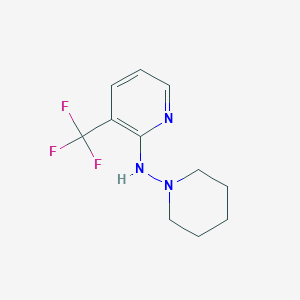![molecular formula C18H15F3N4 B1401726 Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine CAS No. 1311279-40-9](/img/structure/B1401726.png)
Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine
Overview
Description
The compound is a substituted pyridine . Pyridines are a class of organic compounds with a six-membered ring containing two nitrogen atoms. They are important structural motifs found in numerous bioactive molecules .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its specific structure and functional groups. Pyridines can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .
Scientific Research Applications
Overview of Heterocyclic Amines
Heterocyclic amines (HCAs) like Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine are significant in scientific research due to their complex structures and potential biological activities. These compounds are formed through various synthesis methods and have diverse applications in medicinal chemistry, environmental science, and material science.
Role in Medicinal Chemistry
In medicinal chemistry, HCAs are explored for their pharmacological properties. The pyrimidine moiety, a common feature in many drugs, is known for its wide range of biological activities. Research on compounds with pyrimidine structures has revealed potential antiviral, antimicrobial, anti-inflammatory, and antitumor activities. The specific structure of this compound may offer unique interactions with biological targets, making it a subject of interest for drug development (Chiriapkin, 2022).
Environmental Applications
In environmental science, the degradation and transformation of heterocyclic aromatic amines are critical for assessing their impact on ecosystems and water safety. Advanced oxidation processes (AOPs) are studied for their efficiency in degrading nitrogen-containing compounds, including HCAs, to minimize their environmental footprint. The research into the degradation mechanisms of these compounds helps in developing more effective water treatment solutions (Bhat & Gogate, 2021).
Material Science and Catalysis
HCAs also find applications in material science, particularly in the design and development of catalysts for chemical reactions. The nitrogen atoms within heterocyclic compounds can act as coordination sites for metals, leading to the formation of complexes with interesting catalytic properties. These catalysts can be employed in various organic transformations, including C-N bond-forming reactions which are fundamental in constructing complex organic molecules (Kantam et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-6-(3-pyrimidin-4-ylphenyl)-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4/c1-25(2)17-10-14(18(19,20)21)9-16(24-17)13-5-3-4-12(8-13)15-6-7-22-11-23-15/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKYUWNJQNNZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=NC=NC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amine](/img/structure/B1401643.png)













